2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
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Overview
Description
The compound “2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide” is a complex organic molecule. It contains several functional groups, including a pyridazine ring, an acetamide group, and multiple methoxyphenyl groups. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyridazine ring, in particular, is a key feature of the molecule. Pyridazines are six-membered rings with two nitrogen atoms, and they are often used in medicinal chemistry due to their ability to form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar acetamide group and the nonpolar methoxyphenyl groups in this compound could give it both polar and nonpolar characteristics .Scientific Research Applications
Pharmacological and Biological Activity
Antinociceptive Activity : Compounds structurally related to the mentioned chemical, specifically pyridazinone derivatives, have been synthesized and tested for antinociceptive activity. These compounds have shown significant potency, with some being more potent than aspirin in animal models. This suggests potential applications in pain management and the development of new analgesics (Dogruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial Activity : A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents show significant antibacterial and antifungal activities. These findings indicate the chemical's relevance in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Chemical Synthesis and Structural Studies
Synthetic Methodologies : Research has focused on the synthesis of novel classes of pyridazin-3-one derivatives and their application in further synthetic processes. These methodologies enable the creation of compounds with potential pharmacological activities (Ibrahim & Behbehani, 2014).
Structural and Functional Analysis : Studies on compounds with similar structural motifs have been conducted to understand their chemical properties, mechanisms of action, and potential therapeutic applications. This includes analyses of their anti-inflammatory, analgesic, and COX-inhibitory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Metabolism and Pharmacokinetics : Research into related compounds has investigated their in vivo metabolism, identifying metabolic pathways and potential metabolites. This knowledge aids in understanding the pharmacokinetics and safety profiles of new drug candidates (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-17-6-4-16(5-7-17)12-13-24-22(27)15-26-23(28)11-9-20(25-26)19-14-18(30-2)8-10-21(19)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOUMRSVGVQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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